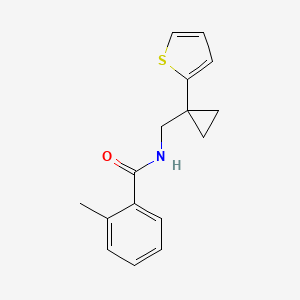

2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Description

2-Methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a benzamide derivative featuring a 2-methyl-substituted benzoyl group linked via an amide bond to a cyclopropylmethyl-thiophene moiety. This compound’s structural uniqueness arises from:

- Benzamide core: The 2-methyl group on the benzoyl ring influences electronic properties and steric interactions.

- Thiophene moiety: The sulfur-containing heterocycle contributes to π-π stacking and hydrophobic interactions.

The compound’s synthesis likely involves coupling 2-methylbenzoyl chloride with (1-(thiophen-2-yl)cyclopropyl)methanamine, followed by purification via chromatography and characterization by NMR, HRMS, and X-ray crystallography .

Propriétés

IUPAC Name |

2-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-12-5-2-3-6-13(12)15(18)17-11-16(8-9-16)14-7-4-10-19-14/h2-7,10H,8-9,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBRIVNARLWNKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves the following steps:

Formation of the cyclopropyl intermediate: This can be achieved through a cyclopropanation reaction, where a thiophene derivative is reacted with a suitable cyclopropanating agent.

Amidation reaction: The cyclopropyl intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

Substitution: The benzamide and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mécanisme D'action

The mechanism of action of 2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiophene and benzamide moieties can interact with various biological pathways, influencing processes such as signal transduction or gene expression.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

4-Cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide (Q5D)

- Structure: Benzamide with a 4-cyano group and N-cyclopropyl-N-(thiophen-2-ylmethyl) substitution.

- Differences: Substituent position: Cyano group at benzamide 4-position vs. methyl at 2-position in the target compound. Amide substitution: Cyclopropyl directly attached to nitrogen in Q5D vs. cyclopropylmethyl-thiophene in the target.

3-(Dimethylamino)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide (BG16013)

- Structure: Benzamide with 3-dimethylamino and cyclopropylmethyl-thiophene groups.

- Differences: Substituent type: Dimethylamino (electron-donating) vs. methyl (electron-neutral) on the benzamide ring. Bioactivity: The dimethylamino group may enhance basicity, influencing interactions with acidic residues in enzyme binding pockets .

(R)-5-(Azetidin-3-yloxy)-2-methyl-N-(1-(3-(5-(pyrrolidin-1-ylmethyl)thiophen-2-yl)phenyl)ethyl)benzamide (Compound 42)

- Structure : 2-Methylbenzamide with azetidine-oxy and pyrrolidine-thiophene substituents.

- Differences :

- Functional groups : Azetidine and pyrrolidine moieties introduce hydrogen-bonding and conformational flexibility.

- Bioactivity : Demonstrated antiviral activity against SARS-CoV-2 PLpro, suggesting that bulkier substituents enhance protease inhibition compared to the target compound’s simpler structure .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : 3-Methylbenzamide with a hydroxyl-containing branched alkyl chain.

- Differences :

Pharmacological and Industrial Relevance

- Target Compound: Potential applications in drug discovery due to its balanced hydrophobicity and rigidity.

- Compound 42 : Highlighted for antiviral efficacy, suggesting that structural complexity (azetidine/pyrrolidine) enhances target engagement .

Activité Biologique

2-Methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide group linked to a cyclopropyl ring, which is further substituted with a thiophene moiety. Its chemical structure can be represented as follows:

Target of Action

The primary target of 2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is the serine/threonine kinase , an essential component of the MAP kinase signal transduction pathway . This pathway is crucial for various cellular processes, including growth, differentiation, and response to external stimuli .

Mode of Action

The compound interacts with serine/threonine kinases, influencing their activity and thereby affecting the MAP kinase signaling pathway. This interaction can lead to significant molecular and cellular effects, including modulation of cell proliferation and apoptosis .

Antifungal Properties

Research indicates that 2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide exhibits fungicidal activity against several fungal pathogens, including:

- Puccinia sorghi

- Colletotrichum orbiculare

- Pseudoperonospora cubensis

The compound likely disrupts essential metabolic pathways within fungal cells, leading to cell death .

Research Findings and Case Studies

A variety of studies have explored the biological activities of compounds related to or structurally similar to 2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide:

| Study | Focus | Findings |

|---|---|---|

| MAP Kinase Pathway | Demonstrated interaction with serine/threonine kinases, influencing cell signaling. | |

| Antifungal Activity | Showed effective inhibition against multiple fungi. | |

| Structural Analog Studies | Highlighted potential therapeutic effects targeting soluble epoxide hydrolase enzymes linked to cardiovascular diseases. |

Synthetic Routes

The synthesis of 2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves:

- Formation of Cyclopropyl Intermediate : Achieved through cyclopropanation reactions.

- Amidation Reaction : Reacting the cyclopropyl intermediate with 2-methylbenzoyl chloride in the presence of a base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.